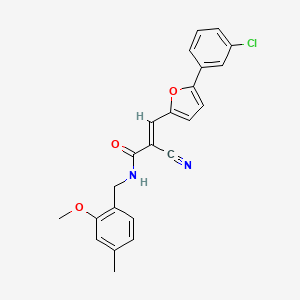
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modification Strategies for Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidine derivatives, identified for their potential in cancer treatment, encounter rapid metabolism mediated by aldehyde oxidase (AO). Research into modifying the structure of these compounds to reduce AO metabolism has revealed effective strategies, such as altering the heterocycle or blocking reactive sites, guided by an AO protein structure-based model. These insights are crucial for enhancing the stability and efficacy of related compounds, including N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide, in clinical applications (Linton et al., 2011).
Antitumor Imidazotetrazines Synthesis and Mechanism
The synthesis and mechanism of action of antitumor imidazotetrazines have been explored, demonstrating the potential of these compounds in the development of novel cancer therapies. Studies focus on creating derivatives that act as prodrugs, with specific modifications leading to compounds with significant activity against various leukemia strains. This research underscores the therapeutic potential of such derivatives, including the one , in offering new avenues for cancer treatment (Stevens et al., 1984).
Green Synthesis and Antimicrobial Activity
Research into N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives has highlighted a green synthesis approach, leading to compounds with promising antimicrobial activity. This work suggests the potential of such compounds, including variations of the one specified, in contributing to the development of new antimicrobial agents (Jyothi & Madhavi, 2019).
Novel Synthesis Routes for Antitumour Drugs
Alternative synthetic routes for antitumour drugs, avoiding hazardous reagents, have been developed. These methods provide safer, more efficient ways to produce therapeutically relevant compounds, including imidazotetrazines and related derivatives, showcasing the adaptability and innovation in drug synthesis towards improving treatment options (Wang et al., 1994).
Imidazo[1,5-a][1,3,5]triazinones Synthesis for Antitumor Applications
The synthesis of imidazo[1,5-a][1,3,5]triazinones from 5-aminoimidazole-4-carboxamide represents a significant step in the development of antitumor agents. This pathway offers insight into the chemical versatility and potential therapeutic applications of such compounds, including their use in cancer treatment (Wang et al., 1998).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-oxo-1,3-dihydroimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-4-3-9(8-1-2-8)17-18(11)6-5-14-12(20)10-7-15-13(21)16-10/h3-4,7-8H,1-2,5-6H2,(H,14,20)(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENODJUTHDJSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2644094.png)

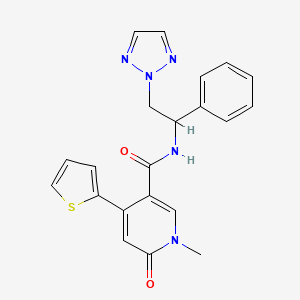
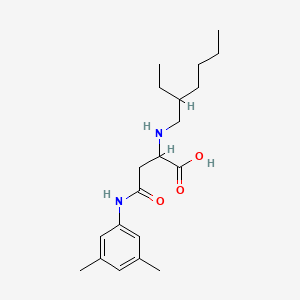
![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate](/img/structure/B2644101.png)

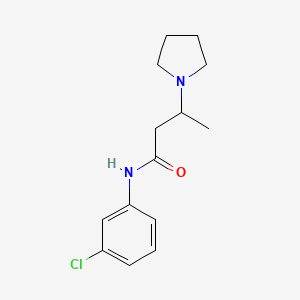
![4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2644106.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644107.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2644109.png)
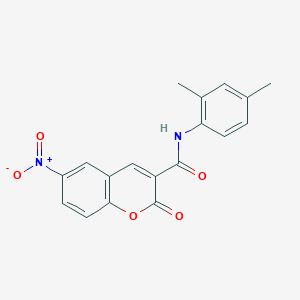
![1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine](/img/structure/B2644111.png)
